molecular formula C25H18N2O2 B440181 6-Phenylbenzo[a]phenazin-5-yl propanoate CAS No. 300731-91-3

6-Phenylbenzo[a]phenazin-5-yl propanoate

Cat. No.: B440181
CAS No.: 300731-91-3
M. Wt: 378.4g/mol
InChI Key: OTNISQHPLDTAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenylbenzo[a]phenazin-5-yl propanoate is a synthetic benzo[a]phenazine derivative of significant interest in medicinal chemistry and materials science. Benzo[a]phenazine scaffolds are recognized as structural subunits in various natural products and are investigated for their unique biological properties . Specifically, derivatives based on the benzo[a]phenazin-5-ol core have demonstrated promising potential as inhibitory agents against receptor tyrosine kinases, with molecular docking studies revealing that some analogues exhibit strong binding affinity and selectivity for the C-Kit kinase active site, forming key hydrogen bonds with residues such as Arg791 and Ile789 . This suggests their utility in developing new anticancer agents . Furthermore, the benzo[a]phenazine core structure is known for its photophysical properties. Related compounds often display large Stokes shifts and phenomena such as excited-state intramolecular proton transfer (ESIPT), making them suitable for applications in fluorescent sensing, organic electronics, and as emitters in electroluminescence devices . The propanoate ester at the 5-position modulates the compound's properties, potentially enhancing its lipophilicity and cellular permeability, which is a critical parameter in drug discovery . This product is intended for research purposes only, including as a standard in analytical studies, a precursor for synthesizing more complex heterocyclic systems, or a candidate for in vitro biological evaluation . It is supplied for laboratory research use and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

300731-91-3

Molecular Formula

C25H18N2O2

Molecular Weight

378.4g/mol

IUPAC Name

(6-phenylbenzo[a]phenazin-5-yl) propanoate

InChI

InChI=1S/C25H18N2O2/c1-2-21(28)29-25-18-13-7-6-12-17(18)23-24(22(25)16-10-4-3-5-11-16)27-20-15-9-8-14-19(20)26-23/h3-15H,2H2,1H3

InChI Key

OTNISQHPLDTAOX-UHFFFAOYSA-N

SMILES

CCC(=O)OC1=C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=CC=C5

Canonical SMILES

CCC(=O)OC1=C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Benzo a Phenazine Derivatives

Advanced Synthetic Strategies for Benzo[a]phenazine (B1654389) Core Structures

The synthesis of the foundational benzo[a]phenazine scaffold is a critical first step and has been the subject of extensive research. Modern synthetic strategies prioritize efficiency, atom economy, and environmental considerations.

Multi-Component Reaction Protocols

Multi-component reactions (MCRs) have emerged as a powerful tool for the rapid and efficient construction of complex molecular architectures, including benzo[a]phenazine derivatives. researchgate.netnih.gov These reactions, by combining three or more reactants in a single synthetic operation, offer significant advantages in terms of reduced reaction times, simplified purification processes, and minimized waste generation. nih.govrsc.org

A prevalent MCR approach for the synthesis of the benzo[a]phenazin-5-ol core involves the condensation of 2-hydroxy-1,4-naphthoquinone (B1674593) (also known as lawsone) with various o-phenylenediamines. nih.govrsc.org This reaction can be extended into four-component protocols by introducing an aldehyde and a C-H activated compound, leading to a diverse array of fused heterocyclic systems. nih.gov For instance, the one-pot, two-step, four-component reaction of 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine (B120857), an aromatic aldehyde, and 4-hydroxycoumarin (B602359) in refluxing glacial acetic acid yields novel benzo[a]phenazin-5-ol derivatives. researchgate.net Similarly, reactions involving malononitrile (B47326) have been extensively used to generate various pyrano-fused benzo[a]phenazines. nih.gov

Table 1: Examples of Multi-Component Reactions in Benzo[a]phenazine Synthesis

Reactants Catalyst/Conditions Product Type Reference
2-Hydroxy-1,4-naphthoquinone, o-phenylenediamine, Aromatic aldehydes, Malononitrile Microwave irradiation, Acetic acid Benzo[a]pyrano[2,3-c]phenazine derivatives nih.govnih.gov
2-Hydroxy-1,4-naphthoquinone, o-phenylenediamine, Aromatic aldehydes, 1,3-Indandione Oxalic acid, EtOH/H2O, Reflux 16-(Aryl)benzo[a]indeno[2′,1′:5,6]pyrano[2,3-c]phenazin-15(16H)-one derivatives nih.gov
2-Hydroxy-1,4-naphthoquinone, o-phenylenediamine, Formaldehyde, Amines ZnOPTA@Fe3O4/EN-MIL-101(Cr), EtOH–CH2Cl2, Room temperature 3-Phenyl-3,4-dihydro-2H-benzo[a] researchgate.netnih.govoxazino[5,6-c]phenazine derivatives nih.gov
2-Hydroxy-1,4-naphthoquinone, o-phenylenediamine, Aromatic amines, Triethyl orthoformate Formic acid, Solvent-free, 90 °C 6-((Arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives nih.gov

Organocatalysis and Metal-Catalyzed Approaches

Both organocatalysis and metal-catalyzed reactions play a crucial role in the synthesis of benzo[a]phenazine derivatives, offering mild and selective transformations.

Organocatalysis: A variety of organic molecules have been employed to catalyze the formation of the benzo[a]phenazine core and its derivatives. For example, trisodium (B8492382) citrate (B86180) has been utilized as a cost-effective and environmentally benign organocatalyst for the synthesis of benzo[a]phenazin-5-ols from lawsone and o-phenylenediamines in aqueous ethanol (B145695) at room temperature. Other notable organocatalysts include L-proline, which acts as a bifunctional catalyst, and 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov

Metal-Catalyzed Approaches: Palladium-catalyzed cross-coupling reactions are particularly significant in this context. The intramolecular Fujiwara-hydroarylation offers an atom-economical pathway to benzo[a]phenazine derivatives. researchgate.netresearchgate.netbyjus.comnih.gov This method involves the palladium-catalyzed reaction of a substituted 2-aryl-3-(aryl/alkylethynyl)quinoxaline, which proceeds via the in situ generation of a cationic Pd(II) species that facilitates the functionalization of an aromatic C-H bond. researchgate.netresearchgate.netbyjus.comnih.gov Furthermore, ruthenium(II)-catalyzed C–H/O–H oxidative annulation of benzo[a]phenazin-5-ols with alkynes has been developed to construct isochromeno[8,1-ab]phenazines, indicating the potential for metal-catalyzed functionalization of the pre-formed benzo[a]phenazine core. nih.gov

Green Chemistry Principles in Benzo[a]phenazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzo[a]phenazine derivatives to minimize environmental impact.

Solvent-Free Reactions: A significant advancement is the use of solvent-free, or neat, reaction conditions. The direct condensation of 2-hydroxy-1,4-naphthoquinone and o-phenylenediamine can be achieved in the solid state by heating, providing benzo[a]phenazin-5-ol in quantitative yield. nih.gov Many multi-component reactions are also performed under solvent-free conditions, often with catalytic amounts of reagents, which simplifies the work-up procedure and reduces volatile organic waste. nih.govresearchgate.net

Microwave-Assisted Reactions: Microwave irradiation has been widely adopted as an energy-efficient method to accelerate reaction rates and improve yields. nih.govresearchgate.net The synthesis of various benzo[a]furo[2,3-c]phenazines and other fused derivatives has been successfully achieved under microwave conditions, often in conjunction with solvent-free protocols and recyclable catalysts. nih.govresearchgate.nettandfonline.com This technique significantly reduces reaction times from hours to minutes compared to conventional heating methods. nih.gov

Table 2: Green Synthetic Approaches for Benzo[a]phenazine Derivatives

Green Principle Reactants Catalyst/Conditions Product Type Reference
Solvent-Free 2-Hydroxy-1,4-naphthoquinone, o-Phenylenediamine 70 °C, 15 min Benzo[a]phenazin-5-ol nih.gov
Microwave-Assisted 2-Hydroxynaphthalene-1,4-dione, o-Phenylenediamine, Isocyanides, Aromatic aldehydes Catalyst- and solvent-free Benzo[a]furo[2,3-c]phenazines researchgate.net
Microwave-Assisted & Solvent-Free Benzo[a]phenazin-5-ol, Arylglyoxals, Indole H3PW12O40@Fe3O4-ZnO nanoparticles Benzo[a]furo[2,3-c]phenazine derivatives tandfonline.com
Aqueous Media Lawsone, o-Phenylenediamines Trisodium citrate, aq. EtOH, Room temperature Benzo[a]phenazin-5-ol derivatives tandfonline.com

Mechanistic Elucidation of 6-Phenylbenzo[a]phenazin-5-yl Propanoate Formation

The formation of the target compound, this compound, is not a one-step process but rather a sequence of reactions. The mechanism involves the initial formation of the benzo[a]phenazin-5-ol core, followed by subsequent functionalization at the C6 and C5 positions.

Proposed Reaction Mechanisms for Benzo[a]phenazin-5-ol and Related Derivatives

The generally accepted mechanism for the formation of benzo[a]phenazin-5-ol from 2-hydroxy-1,4-naphthoquinone (lawsone) and o-phenylenediamine begins with the tautomerization of lawsone to its 1,2-diketo form. nih.gov This is followed by a nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the tautomerized lawsone. Subsequent intramolecular cyclization and dehydration lead to the formation of the benzo[a]phenazine core. nih.gov

In multi-component reactions that lead to more complex derivatives, the initially formed benzo[a]phenazin-5-ol acts as a key intermediate. For example, in the presence of an aldehyde, a Knoevenagel condensation can occur between the aldehyde and the active methylene (B1212753) group at the C6 position of the tautomeric form of benzo[a]phenazin-5-ol, leading to a benzylidene intermediate. nih.gov This intermediate can then undergo further reactions, such as a Michael addition with a nucleophile, to build more complex fused ring systems. nih.gov

The mechanism of electrophilic aromatic substitution on the benzene (B151609) ring involves the attack of an electrophile by the pi-electron system of the ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. byjus.commasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. byjus.commasterorganicchemistry.com While direct electrophilic phenylation of the benzo[a]phenazine core is not well-documented, the reactivity at the C6 position suggests that such a transformation could be plausible under appropriate catalytic conditions.

Investigation of Key Intermediates and Transition States

The synthesis of this compound would logically proceed through the key intermediate, 6-Phenylbenzo[a]phenazin-5-ol (B3721295) . The formation of this intermediate would require the introduction of a phenyl group at the C6 position of benzo[a]phenazin-5-ol. While direct C-H arylation of this specific position has not been extensively reported, related transformations provide insight into its feasibility. For instance, the synthesis of 6,6′-(arylmethylene)bis(benzo[a]phenazin-5-ol) derivatives involves the reaction at the C6 position, highlighting its nucleophilic character. researchgate.net Furthermore, the Vilsmeier-Haack reaction on benzo[a]phenazin-5-ol derivatives introduces a formyl group at the C6 position, further demonstrating the reactivity of this site. nih.gov Transition metal-catalyzed C-H activation, potentially using palladium or ruthenium catalysts, represents a promising avenue for the direct phenylation of the benzo[a]phenazine core. nih.govnih.govnih.gov

Once 6-Phenylbenzo[a]phenazin-5-ol is synthesized, the final step is the propionylation of the hydroxyl group at the C5 position. This is a standard esterification reaction that can be achieved by reacting the phenol (B47542) with propanoyl chloride or propanoic anhydride, likely in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. This type of acylation is a well-established transformation in organic synthesis. nih.gov

Step 1: Synthesis of Benzo[a]phenazin-5-ol 2-Hydroxy-1,4-naphthoquinone + o-Phenylenediamine → Benzo[a]phenazin-5-ol

Step 2: Phenylation at the C6 Position Benzo[a]phenazin-5-ol + Phenylating Agent (e.g., under transition metal catalysis) → 6-Phenylbenzo[a]phenazin-5-ol

Step 3: Propionylation at the C5 Position 6-Phenylbenzo[a]phenazin-5-ol + Propanoyl Chloride (or Propanoic Anhydride) → this compound

Detailed kinetic and computational studies would be necessary to fully elucidate the transition states and energy profiles of these individual reaction steps.

Stereochemical and Regiochemical Control in Phenazine (B1670421) Annulation Reactions

The synthesis of substituted benzo[a]phenazine derivatives presents notable challenges in controlling the precise spatial arrangement of atoms (stereochemistry) and the specific position of functional groups (regiochemistry). The annulation reactions, which involve the formation of new rings onto the existing molecular framework, are pivotal in defining the final structure and, consequently, the properties of the molecule.

A primary method for constructing the benzo[a]phenazine core involves the condensation of 2-hydroxy-1,4-naphthoquinone, also known as lawsone, with aromatic 1,2-diamines. nih.gov When an unsymmetrically substituted 1,2-diamine is employed, the reaction can potentially yield two different regioisomers. The control of this regioselectivity is a critical aspect of the synthesis. For instance, the reaction of triphenylene-1,2-diquinone with 1,2-diamino-4-nitrobenzene has been shown to produce two distinct regioisomers, which were successfully separated using column chromatography. rsc.org This highlights the importance of purification techniques when regiocontrol is not perfectly achieved during the reaction itself.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful strategy for the regioselective synthesis of phenazines. clockss.orgnih.gov This approach involves the double N-arylation of substituted bromoanilines. The regiochemical outcome is dictated by the substitution pattern of the aniline (B41778) precursors, allowing for the construction of unsymmetrically disubstituted phenazines that are challenging to access through classical methods. nih.gov By carefully selecting the substituents on the aniline ring, chemists can direct the cyclization to favor the desired isomer. For example, the reaction of an aniline substituted with an electron-withdrawing group with 2-bromoaniline (B46623) can proceed with a high degree of regiochemical control. nih.gov

Stereochemical control becomes particularly relevant when introducing chiral centers during the annulation process. This is often achieved through the use of chiral catalysts or auxiliaries. For example, the synthesis of enantioselectively enriched tetrahydropyran-fused benzo[a]phenazines has been accomplished through the reaction of benzo[a]phenazin-5-ol with β,γ-unsaturated α-keto esters in the presence of a bifunctional tertiary amine-squaramide catalyst. nih.gov This organocatalytic approach demonstrates the feasibility of inducing chirality in the final product. Similarly, domino reactions involving pyridinium (B92312) ylides have been developed for the synthesis of 1,2-dihydrobenzo[a]furo[2,3-c]phenazine derivatives with high diastereoselectivity. researchgate.net The mild reaction conditions employed in some of these annulation reactions, such as those for the synthesis of morpholines from β-amino alcohols, are crucial for preventing the racemization of existing stereocenters. bris.ac.uk

The following table summarizes various synthetic approaches to benzo[a]phenazine derivatives and related structures, highlighting the catalysts and conditions used, which are instrumental in achieving the desired chemical control.

Product Type Reactants Catalyst/Reagent Conditions Key Outcome Reference
Benzo[a]phenazin-5-ols2-Hydroxy-1,4-naphthoquinone, 1,2-DiaminesAcetic AcidRefluxFormation of the core structure nih.gov
Benzo[a]pyrano[2,3-c]phenazinesBenzo[a]phenazin-5-ol, Aldehydes, MalononitrileM-MSNs/CuO(QDs)Ethanol, 78°CGreen synthesis with high yields rsc.org
Substituted PhenazinesSubstituted BromoanilinesPd(OAc)₂, Phosphine LigandToluene, 120°CRegioselective synthesis clockss.orgnih.gov
Benzo[a]furo[2,3-c]phenazine derivatives2-Hydroxynaphthalene-1,4-dione, 1,2-Diamines, Arylglyoxal, IndoleH₃PW₁₂O₄₀@Fe₃O₄–ZnOMicrowave, Solvent-freeRapid, one-pot synthesis tandfonline.com
Tetrahydropyran-fused benzo[a]phenazinesBenzo[a]phenazin-5-ol, β,γ-Unsaturated α-keto estersTertiary amine-squaramide catalystTHF, Room TemperatureEnantioselective synthesis nih.gov
1,2-Dihydrobenzo[a]furo[2,3-c]phenazines2-Hydroxynaphthalene-1,4-dione, 1,2-Diamines, Aldehyde, Pyridinium ylideTheophyllineWaterHigh diastereoselectivity researchgate.net

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

For a molecule with the complexity of 6-Phenylbenzo[a]phenazin-5-yl propanoate, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl, benzo, and phenazine (B1670421) ring systems, as well as within the propanoate moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for establishing the connectivity between the different structural fragments, for example, confirming the attachment of the phenyl group at the C6 position and the propanoate group at the O5 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.

A hypothetical data table for the key HMBC correlations that would confirm the structure is presented below.

Interactive Data Table: Hypothetical Key HMBC Correlations for this compound

Proton Signal (ppm)Correlated Carbon Signal (ppm)Inferred Connectivity
Protons of Phenyl RingCarbonyl Carbon of PropanoateProximity of Phenyl and Propanoate Groups
Methylene (B1212753) Protons of PropanoateC5 of Benzo[a]phenazine (B1654389)Ester Linkage at Position 5
Aromatic Proton near C6C6 of Benzo[a]phenazinePhenyl Substitution at Position 6

Should the compound be crystalline, solid-state NMR could provide information about the molecular structure and packing in the solid state, including the presence of different polymorphs.

Mass Spectrometry for Complex Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity.

In MS/MS analysis, the molecular ion is isolated and fragmented. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation would be expected, such as the loss of the propanoate group.

Interactive Data Table: Hypothetical MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Interpretation
[M+H]⁺[M+H - C₃H₅O₂]⁺73.06Loss of the propanoate radical
[M+H]⁺[C₆H₅]⁺-Phenyl cation

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-Crystal X-ray Diffraction Analysis of Benzo[a]phenazine Frameworks

For the benzo[a]phenazine core, SCXRD studies on various derivatives reveal a characteristically planar and rigid aromatic system. For instance, analysis of related phenazine structures confirms the planarity of the fused ring system. spast.org The phenyl substituent at the C6 position and the propanoate group at the C5 position of the target molecule introduce specific conformational possibilities. The phenyl ring is expected to be twisted relative to the benzo[a]phenazine plane to minimize steric hindrance.

Crystallographic data for analogous heterocyclic compounds, such as substituted pyrazolones, demonstrate how different substituents influence the crystal system and space group. spast.org A hypothetical crystallographic analysis of this compound would yield precise data points similar to those established for other benzo[a]phenazine derivatives.

Table 1. Representative Crystallographic Data for a Benzo[a]phenazine Derivative Framework. (Data is illustrative based on known phenazine structures).
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~12.0
c (Å)~15.5
β (°)~95.0
Volume (ų)~1570
Z (Molecules/unit cell)4

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. ias.ac.in These forces, though weaker than covalent bonds, are crucial in determining the material's bulk properties. For benzo[a]phenazine derivatives, several key interactions are expected to dictate the supramolecular architecture. rsc.org

π-π Stacking: The large, planar aromatic surface of the benzo[a]phenazine core makes it highly susceptible to π-π stacking interactions. In the crystal lattice, molecules are likely to arrange in offset parallel stacks to maximize this stabilizing interaction, with intermolecular distances typically around 3.5 Å. mdpi.com This stacking is a dominant feature in the crystal engineering of many polycyclic aromatic compounds. mdpi.com

C-H···π Interactions: The hydrogen atoms of the phenyl group and the benzo[a]phenazine core can interact with the electron-rich π-systems of adjacent molecules. These interactions, along with C-H···N hydrogen bonds involving the phenazine nitrogen atoms, play a significant role in stabilizing the three-dimensional crystal structure. nih.gov

The interplay of these interactions results in a densely packed crystal structure, a common feature for rigid, planar molecules. ias.ac.in The specific arrangement, whether herringbone or stacked, would be a direct consequence of the energetic balance between these competing forces.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are indispensable for identifying functional groups and confirming the molecular structure, as different bond types absorb energy at characteristic frequencies.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. pressbooks.pub For this compound, several characteristic absorption bands are expected.

The most prominent signal would be from the ester carbonyl (C=O) stretch of the propanoate group. This typically appears as a strong, sharp band in the range of 1735-1750 cm⁻¹. libretexts.orglibretexts.org The presence of conjugation with the aromatic system could slightly lower this frequency. Other key absorptions include C-O stretching vibrations from the ester group, which are expected between 1000 and 1300 cm⁻¹. researchgate.net

The aromatic C=C and C=N stretching vibrations of the extensive benzo[a]phenazine ring system would produce a series of medium to sharp bands in the 1450-1650 cm⁻¹ region. pressbooks.publibretexts.org Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching from the propanoate's ethyl group would appear just below 3000 cm⁻¹. libretexts.org

Table 2. Predicted Characteristic Infrared (IR) Absorption Bands for this compound.
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3050-3100C-H StretchAromatic (Phenyl & Benzo[a]phenazine)Weak to Medium
2850-2980C-H StretchAliphatic (Propanoate)Medium
1735-1750C=O StretchEster (Propanoate)Strong, Sharp
1500-1650C=C / C=N StretchAromatic RingsMedium to Strong
1450-1600C=C StretchAromatic RingsMedium
1150-1250C-O StretchEster (Propanoate)Strong
690-900C-H Bend (Out-of-plane)Aromatic RingsStrong

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light and provides information about vibrational modes that cause a change in the molecule's polarizability. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. While this compound is not symmetric, Raman spectroscopy is particularly sensitive to the vibrations of its non-polar bonds.

The vibrations of the large, electron-rich benzo[a]phenazine core are expected to be strong in the Raman spectrum. sfasu.edu Symmetrical stretching vibrations of the C=C bonds within the aromatic rings, which are often weak in the IR spectrum, typically give rise to intense Raman signals. These are invaluable for characterizing the polycyclic aromatic framework. Studies on related phenazine and phenothiazine (B1677639) compounds have utilized Raman spectroscopy to elucidate structural details and confirm synthetic products. nih.gov The phenyl ring's "ring-breathing" mode, a symmetric radial stretching of the carbon-carbon bonds, would also be a characteristic and strong Raman band, typically observed near 1000 cm⁻¹.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a powerful tool for predicting the molecular and electronic properties of complex organic molecules. nih.gov For phenazine (B1670421) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, provide reliable insights into their geometry, electronic structure, and spectroscopic properties. nih.govnih.gov

Geometry Optimization and Conformational Analysis

The three-dimensional structure of 6-Phenylbenzo[a]phenazin-5-yl propanoate is crucial for its properties. Geometry optimization using DFT allows for the determination of the most stable conformation. In related phenazine systems, the core benzo[a]phenazine (B1654389) unit is largely planar, but the phenyl and propanoate substituents introduce conformational flexibility.

For instance, in substituted dihydrophenazines, the molecule can adopt a bent, roof-like arrangement which undergoes significant conformational changes upon oxidation, leading to a more planar structure. nih.gov The orientation of the phenyl ring relative to the phenazine plane and the rotational isomers of the propanoate group are key conformational parameters. Studies on 2-substituted piperazines have shown that the preference for axial or equatorial conformations can be influenced by intramolecular hydrogen bonding, a factor that could also be relevant for the propanoate chain in the target molecule. nih.gov The planarity of the phenazine core is a significant factor, with studies on phenothiazine (B1677639) derivatives showing dihedral angles between outer rings ranging from 3° to 23°, indicating varying degrees of puckering. acs.org

Table 1: Representative Conformational Data for Related Heterocyclic Systems

Compound/SystemKey Conformational FeatureDihedral Angle (°)Reference
Phenanthrene-based DihydrophenazineBent, roof-like structure134 nih.gov
2,3-DinitrophenothiazinePuckered fused-ring system23 acs.org
Substituted PhenoxazinesPuckered fused-ring system3-10 acs.org
1-Acyl-2-substituted PiperazinesPreferred axial conformationN/A nih.gov

This table presents data from related heterocyclic systems to infer potential conformational behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior, including its reactivity and photophysical properties. researchgate.net The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that correlates with chemical reactivity and the wavelength of light absorption. nih.gov

In phenazine derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. mdpi.comresearchgate.net For this compound, the phenyl group and the phenazine core would be expected to contribute significantly to the HOMO, while the LUMO would likely be centered on the electron-accepting phenazine system. The propanoate group, being an ester, could influence the electronic properties through its inductive and mesomeric effects.

Theoretical studies on functionalized phenazines have shown that the HOMO-LUMO gap can be tuned by the introduction of electron-donating or electron-withdrawing substituents. nih.govscispace.com For example, a study on BF2-functionalized phenols demonstrated a linear correlation between the HOMO-LUMO energy gap and the Hammett constants of the substituents. nih.gov

Table 2: Calculated HOMO-LUMO Energies and Gaps for Representative Phenazine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational MethodReference
Phenazine-6.58-2.344.24B3LYP/6-31G nih.gov
2-Nitrophenazine-7.02-3.014.01B3LYP/6-31G nih.gov
2,3-DHPZN/AN/A-0.722DFT rsc.org
2,3-DAPZN/AN/A-0.767DFT rsc.org

DHPZ: Dihydroxyphenazine, DAPZ: Diaminophenazine. Note that the energy gap values from different studies may not be directly comparable due to different computational methods and reference levels.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov In phenazine derivatives, the nitrogen atoms typically create regions of negative electrostatic potential, making them susceptible to electrophilic attack or coordination to metal ions.

For this compound, the MEP map would be expected to show a negative potential around the nitrogen atoms of the phenazine ring and the oxygen atoms of the propanoate group. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential. The phenyl substituent would influence the charge distribution across the entire molecule. The stabilization of charged states at phenazine-like units has been studied, highlighting the role of these units in accommodating charge during redox processes. rsc.org The charge distribution in N-heteroaromatic compounds like phenyl pyridines has also been a subject of theoretical investigation. rsc.org

Aromaticity Assessment (e.g., NICS, ACID) in Benzo[a]phenazine Systems

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of cyclic systems. acs.org Negative NICS values inside a ring are indicative of aromatic character, while positive values suggest anti-aromaticity, and values near zero imply non-aromaticity. For polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues, NICS calculations can reveal the local aromaticity of each ring within the larger system. nih.govacs.org

In the benzo[a]phenazine core, one would expect the benzene (B151609) and phenazine rings to exhibit varying degrees of aromaticity. Aromaticity is a key factor in the stability and reactivity of these compounds. nih.gov NICS calculations on related BN-substituted PAHs show that the aromaticity of one ring can be influenced by its neighbors. researchgate.net It is recommended to compute NICS(1)zz, which is the zz component of the NICS tensor calculated at 1 Å above the ring plane, to minimize contributions from sigma electrons and obtain a more reliable measure of π-aromaticity. nih.govacs.org

Table 3: Representative NICS(0) Values for Aromatic Systems

Ring SystemNICS(0) (ppm)AromaticityReference
Benzene-7.6Aromatic acs.org
Anthracene (central ring)-12.1Aromatic researchgate.net
Phenanthrene (central ring)-7.0Aromatic researchgate.net
1,2-Azaborinine-3.0 to -3.4Moderately Aromatic researchgate.net

This table provides reference NICS values for common aromatic systems to contextualize the expected aromaticity of the benzo[a]phenazine core.

Computational Investigation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms, identifying intermediates, and determining the energetic feasibility of chemical transformations.

Transition State Localization and Energy Barrier Determination

The synthesis of benzo[a]phenazine derivatives often involves multiple steps, and understanding the mechanism of each step is crucial for optimizing reaction conditions. nih.gov Computational methods can be used to locate the transition state (TS) for a given reaction step and calculate its energy, which corresponds to the activation energy barrier. youtube.com

For instance, in the synthesis of related heterocyclic systems, computational studies have been used to determine the rate-determining step. researchgate.net The synthesis of isochromeno[8,1-ab]phenazines from benzo[a]phenazin-5-ols has been reported, and a plausible mechanism involving a ruthenium(II)-catalyzed C-H/O-H oxidative annulation has been proposed, which could be further investigated computationally to determine the transition states and intermediates. nih.gov The computational investigation of redox reactions involving phenazine derivatives is also an active area of research, with studies focusing on their reactivity with species like ferric (hydr)oxides and molecular oxygen. nih.gov

Reaction Coordinate Analysis and Reaction Dynamics

Reaction coordinate analysis is a fundamental computational technique used to investigate the mechanism of a chemical reaction. It involves mapping the potential energy surface of a reaction, identifying the transition states, and determining the minimum energy path from reactants to products. While specific reaction coordinate analyses for the synthesis of "this compound" are not extensively documented in publicly available literature, the principles can be applied to understand its formation.

The synthesis of the parent scaffold, benzo[a]phenazin-5-ol, often involves a multicomponent reaction, for which computational studies can elucidate the reaction mechanism. For instance, the condensation reaction between 2-hydroxy-1,4-naphthoquinone (B1674593), a benzene-1,2-diamine derivative, and an aldehyde could be modeled. Density Functional Theory (DFT) calculations would be employed to calculate the energies of reactants, intermediates, transition states, and products.

Key aspects of the analysis would include:

Identification of Transition States: Locating the saddle points on the potential energy surface corresponding to the energy barriers of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path from the transition state down to the reactants and products to confirm the connectivity.

Activation Energy Barrier: The energy difference between the reactants and the transition state, which is a key determinant of the reaction rate.

Reaction dynamics simulations, which model the time evolution of a chemical reaction, could provide further details on the atomistic motions during the formation of the benzo[a]phenazine core. These simulations can reveal the role of solvent molecules and the influence of temperature and pressure on the reaction outcome.

A hypothetical reaction coordinate diagram for a key step in the formation of a benzo[a]phenazine derivative is presented below.

Table 1: Hypothetical Reaction Coordinate Data for a Key Step in Benzo[a]phenazine Ring Formation

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
0.0Reactants0.0
0.5Intermediate 1-5.2
1.0Transition State 1 (TS1)+15.8
1.5Intermediate 2-10.1
2.0Transition State 2 (TS2)+12.3
2.5Product-25.6

This table is for illustrative purposes and does not represent experimentally verified data for the named compound.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility and intermolecular interactions of molecules like "this compound". rsc.org These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's movement over time.

For "this compound," MD simulations can reveal:

Conformational Landscape: The molecule possesses several rotatable bonds, particularly in the phenyl and propanoate substituents. MD simulations can explore the different accessible conformations and their relative populations.

Flexibility of Substituents: The degree of flexibility of the phenyl and propanoate groups can be quantified by analyzing the dihedral angle distributions and root-mean-square fluctuations (RMSF) of the atoms.

Intermolecular Interactions: In a condensed phase (e.g., in a solvent or a solid state), MD simulations can characterize the non-covalent interactions, such as van der Waals forces and π-π stacking, between molecules of "this compound" or with solvent molecules.

A typical MD simulation would involve placing the molecule in a simulation box with a chosen solvent and running the simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to observe the relevant molecular motions. rsc.org

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Chloroform

ParameterValue
Simulation Time (ns)100
Average Root-Mean-Square Deviation (RMSD) (Å)2.5 ± 0.3
Average Radius of Gyration (Rg) (Å)5.8 ± 0.1
Dominant Intermolecular Interaction Typeπ-π stacking

This table is for illustrative purposes and does not represent experimentally verified data for the named compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design (excluding biological properties related to clinical outcomes)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov For "this compound" and its derivatives, QSPR can be a valuable tool for predictive design, allowing for the in silico screening of new compounds with desired properties without the need for synthesis and experimental testing.

A QSPR model is developed by:

Creating a Dataset: A collection of molecules with known experimental values for a specific property (e.g., solubility, melting point, redox potential) is assembled.

Calculating Molecular Descriptors: For each molecule in the dataset, a set of numerical values that describe its structural, electronic, or topological features is calculated.

Developing a Mathematical Model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that relates the molecular descriptors to the property of interest.

Validating the Model: The predictive power of the model is assessed using statistical metrics and external test sets.

For "this compound," QSPR models could be developed to predict properties such as:

Solubility: Predicting the solubility in various organic solvents.

Thermal Stability: Estimating the decomposition temperature.

Photophysical Properties: Predicting absorption and emission wavelengths.

Table 3: Hypothetical QSPR Model for Predicting the Wavelength of Maximum Absorption (λmax) of Benzo[a]phenazine Derivatives

Molecular DescriptorCoefficient
Intercept350.2
HOMO-LUMO Gap (eV)-25.8
Molecular Weight ( g/mol )0.15
LogP5.3
Model Statistics
0.85
Q² (Cross-validation)0.78

This table is for illustrative purposes and does not represent a validated QSPR model.

Mechanistic Investigations of Chemical Reactivity and Transformation

Thermal Stability and Degradation Pathways

The thermal stability of 6-Phenylbenzo[a]phenazin-5-yl propanoate is a critical parameter for its handling, storage, and application in various chemical processes. While specific experimental data on the thermal decomposition of this exact molecule is not extensively available, its thermal behavior can be inferred from the known properties of its constituent functional groups: the benzo[a]phenazine (B1654389) core and the propanoate ester linkage.

The phenazine (B1670421) ring system is known for its high degree of aromaticity and, consequently, significant thermal stability. rsc.org Decomposition of the core phenazine structure typically requires high temperatures. However, the presence of the propanoate ester group introduces a point of lower thermal stability. Ester linkages are susceptible to thermal degradation through several potential pathways.

One likely degradation pathway is the pyrolytic elimination of the ester, proceeding through a concerted mechanism to yield 6-phenylbenzo[a]phenazin-5-ol (B3721295) and propene. This type of reaction, known as a Chugaev-type elimination for xanthates, can also occur with other esters at elevated temperatures.

Alternatively, a homolytic cleavage of the C-O bond of the ester could occur, generating a 6-phenylbenzo[a]phenazin-5-oxyl radical and a propanoyl radical. These highly reactive radical species would then undergo a variety of secondary reactions, leading to a complex mixture of degradation products.

In the presence of atmospheric oxygen, oxidative degradation pathways would also become significant. nih.gov The benzylic position of the phenyl group and the alkyl chain of the propanoate are potential sites for oxidation at elevated temperatures.

A summary of the probable thermal degradation parameters is presented in the table below. It is important to note that these are estimated values based on the general behavior of similar organic compounds.

ParameterEstimated Value/ObservationProbable Initial Degradation Products
Onset of Decomposition (Inert Atmosphere)200-250 °C6-Phenylbenzo[a]phenazin-5-ol, Propene
Onset of Decomposition (Oxidizing Atmosphere)>250 °COxides of Carbon and Nitrogen, Water
Primary Degradation MechanismPyrolytic elimination or homolytic bond cleavage of the ester group.

Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are primarily determined by the nitrogen atoms within the phenazine ring system. The lone pairs of electrons on these nitrogen atoms can accept a proton, making the compound basic. The propanoate ester group is generally considered to be non-basic under typical conditions.

Phenazine itself is a weak base, with the pKa of its conjugate acid being approximately 1.23. The fusion of the benzene (B151609) and naphthalene (B1677914) rings to form the benzo[a]phenazine structure, along with the presence of the phenyl and propanoate substituents, will influence the basicity of the nitrogen atoms. The electron-withdrawing nature of the ester group may slightly decrease the basicity of the phenazine nitrogens, while the phenyl group's electronic effect would depend on its position relative to the nitrogen atoms.

Protonation is expected to occur at one of the two nitrogen atoms of the phenazine ring. The resulting cation would be resonance-stabilized, with the positive charge delocalized over the aromatic system. The equilibrium between the neutral compound and its protonated form is crucial for its behavior in acidic media and for processes that are pH-dependent.

The table below provides an estimated pKa value for the conjugate acid of this compound, based on the known values for phenazine and considering the electronic effects of the substituents.

ParameterEstimated ValueSite of Protonation
pKa of Conjugate Acid0.5 - 1.5Nitrogen atom of the phenazine ring

Further research, including spectroscopic titrations, would be necessary to determine the precise pKa values and to fully characterize the protonation equilibria of this compound.

Structure Property Relationships in Functional Materials Applications

Optoelectronic Properties and Organic Semiconductor Potential

The large, planar, and electron-rich benzo[a]phenazine (B1654389) core suggests that 6-phenylbenzo[a]phenazin-5-yl propanoate and its analogues could exhibit valuable optoelectronic properties, making them candidates for use in organic electronic devices.

In organic semiconductors, charge transport occurs through the hopping of charge carriers (electrons or holes) between adjacent molecules. The efficiency of this process is heavily dependent on the degree of intermolecular orbital overlap, which is influenced by the molecular packing in the solid state. For phenazine-based materials, the planar structure can facilitate π-π stacking, creating pathways for charge transport. The mobility of charge carriers in these materials is a critical parameter for their performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While specific charge mobility values for this compound are not reported, studies on related phenazine-substituted polymers have demonstrated their potential as n-type semiconductors. For instance, a phenazine-substituted poly(benzimidazobenzophenanthroline) (BBL-P) has been reported to have a field-effect electron mobility of 1.2 × 10⁻⁴ cm²/V·s. researchgate.net The charge transport in such materials is often anisotropic, being more efficient along the stacking direction of the aromatic cores.

The extensive π-conjugation in the benzo[a]phenazine skeleton is fundamental to its electronic properties. This delocalized electron system leads to a relatively small highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap, which is a prerequisite for organic semiconductors. The phenyl and propanoate substituents on the benzo[a]phenazine core can modulate these energy levels. The phenyl group, depending on its rotational angle with respect to the phenazine (B1670421) plane, can extend the π-conjugation, while the propanoate group, being an ester, can have an electron-withdrawing effect. Computational studies on phenazine derivatives have shown that the introduction of various functional groups can tune the redox potentials and energy levels of the molecules. rsc.org This tunability is crucial for designing materials with specific electronic characteristics for applications in devices like organic light-emitting diodes (OLEDs) and solar cells, where matching the energy levels of different layers is essential for efficient device operation.

Table 1: Representative Electronic Properties of a Related Phenazine-Substituted Polymer (BBL-P)

PropertyValue
Electron Mobility1.2 × 10⁻⁴ cm²/V·s researchgate.net
LUMO Energy Level-4.0 eV researchgate.net
HOMO Energy Level-5.5 eV researchgate.net
Bandgap2.5 eV researchgate.net

Note: The data in this table is for a related phenazine-substituted polymer and is provided for illustrative purposes due to the lack of specific data for this compound.

Development as Fluorescent Probes and Dyes

The rigid and planar structure of the benzo[a]phenazine core is also conducive to strong fluorescence, making these compounds promising candidates for development as fluorescent probes and dyes.

The absorption of light by this compound would involve the excitation of a π electron from the HOMO to the LUMO or other higher unoccupied molecular orbitals. These transitions are typically π-π* in nature and are responsible for the characteristic absorption spectra of polycyclic aromatic compounds in the ultraviolet-visible region. Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁) and can then return to the ground state (S₀) through the emission of a photon, a process known as fluorescence. The efficiency of this emission is quantified by the fluorescence quantum yield. The extended π-system of the benzo[a]phenazine core generally leads to high molar extinction coefficients and potentially high quantum yields.

The fluorescence of phenazine derivatives can be sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the molecule upon electronic excitation. In polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This property is highly valuable for the development of fluorescent probes that can report on the polarity of their microenvironment, for example, in biological systems or in materials science. While specific solvatochromic data for this compound is not available, studies on related benzo[a]chromenophenazines have demonstrated their good photophysical properties, including solvatochromism. nih.gov This suggests that this compound could also exhibit environmentally sensitive fluorescence.

Table 2: General Photophysical Properties of Fluorescent Phenazine Derivatives

PropertyGeneral Observation
AbsorptionStrong absorption in the UV-Vis region due to π-π* transitions.
EmissionFluorescence in the visible region.
Stokes ShiftVaries depending on the specific structure and solvent.
Quantum YieldCan be high for rigid, planar structures.
SolvatochromismOften observed, with emission shifting to longer wavelengths in more polar solvents.

Catalytic Activity and Mechanisms

Phenazine derivatives are redox-active molecules, meaning they can readily accept and donate electrons. This property makes them potential candidates for use as catalysts in various chemical reactions, including organic transformations and environmental remediation.

The catalytic activity of phenazines often involves their ability to act as electron transfer mediators. In a catalytic cycle, the phenazine derivative can be reduced by a stoichiometric reductant and then transfer the electron(s) to a substrate, thereby regenerating its original form. This process can be utilized to catalyze a variety of reactions. For instance, computational studies have explored the use of phenazine derivatives as redox-active electrolyte materials in aqueous organic flow batteries, highlighting their potential in energy storage applications which relies on their catalytic redox cycling. rsc.org

In the context of organic transformations, phenazine derivatives could potentially catalyze reactions such as oxidations or reductions. For environmental remediation, their ability to mediate electron transfer could be harnessed to break down persistent organic pollutants. The specific catalytic activity and mechanism would depend on the redox potential of the this compound, which is influenced by its substituent groups. The phenyl and propanoate groups will modulate the electron density on the phenazine core, thereby tuning its redox properties and, consequently, its catalytic potential. However, specific studies on the catalytic applications of this compound have not been reported.

Heterogeneous and Homogeneous Catalysis

While direct catalytic applications of this compound have not been documented, the broader class of phenazine derivatives has shown promise in catalysis. The nitrogen atoms within the phenazine ring can act as coordination sites for metal ions, suggesting the potential for this compound to serve as a ligand in homogeneous catalysis. The formation of such metal complexes could facilitate a range of organic transformations.

In the realm of heterogeneous catalysis, the planar and aromatic nature of the benzo[a]phenazine core could allow for its immobilization onto solid supports, such as graphene or metal oxides. This could lead to the development of robust and recyclable catalysts. The electronic properties of the molecule, influenced by the phenyl and propanoate substituents, could play a crucial role in modulating the catalytic activity of the supported species.

Table 1: Potential Catalytic Applications of Phenazine Derivatives

Catalysis TypePotential Role of this compoundExample Reactions (Hypothetical)
HomogeneousLigand for transition metal catalystsCross-coupling reactions, oxidations
HeterogeneousActive component immobilized on a solid supportHydrogenation, photocatalysis
BiocatalysisMediator in enzyme-catalyzed reactionsRedox biocatalysis

Catalytic Reaction Mechanisms

The potential catalytic activity of this compound would be intrinsically linked to its electronic structure. In hypothetical homogeneous catalytic cycles, the phenazine core could participate in electron transfer processes, stabilizing different oxidation states of a coordinated metal center. The phenyl and propanoate groups could influence the steric and electronic environment around the metal, thereby tuning the catalyst's selectivity and efficiency.

For heterogeneous systems, the mechanism would likely involve the adsorption of reactants onto the surface of the catalyst. The phenazine derivative could act as an electron relay, facilitating charge transfer between the support and the adsorbed molecules. The specific reaction pathway would be highly dependent on the nature of the support material and the reactants involved.

Chemical Sensor Design and Sensing Mechanisms

The photophysical properties inherent to many phenazine derivatives make them attractive candidates for the development of chemical sensors. nih.govresearchgate.net These compounds often exhibit strong fluorescence, and their emission characteristics can be sensitive to the surrounding chemical environment. nih.gov

Detection of Specific Analytes via Molecular Recognition

The structure of this compound offers several features that could be exploited for the selective detection of specific analytes. The electron-deficient phenazine core can engage in π-π stacking interactions with electron-rich aromatic analytes. Furthermore, the nitrogen atoms and the carbonyl group of the propanoate ester could act as hydrogen bond acceptors, enabling recognition of molecules with complementary hydrogen bond donors.

Table 2: Potential Analyte Detection with this compound-based Sensors

Analyte ClassPotential Recognition Mechanism
Aromatic Compoundsπ-π stacking interactions
Hydrogen Bond DonorsHydrogen bonding with N atoms and carbonyl group
Metal IonsCoordination with N atoms
Nonpolar MoleculesHydrophobic interactions with the phenyl group

Signal Transduction Mechanisms

Upon binding of an analyte, a sensor based on this compound could generate a signal through various transduction mechanisms. One of the most common mechanisms for phenazine-based sensors is fluorescence quenching or enhancement. nih.gov Interaction with an analyte can alter the electronic properties of the phenazine core, leading to a change in the fluorescence quantum yield or a shift in the emission wavelength.

Another potential mechanism is colorimetric sensing, where the binding event causes a visible change in the color of the sensor molecule. This is often associated with a change in the absorption spectrum of the compound. Electrochemical sensing is also a possibility, where the binding of an analyte to the phenazine derivative immobilized on an electrode surface would lead to a change in the measured current or potential. The specific signal transduction mechanism would be dictated by the nature of the analyte and the design of the sensing platform.

Exploration of Biological Activity Mechanisms at a Fundamental Level

Enzyme Inhibition Mechanisms

Research into the benzo[a]phenazine (B1654389) class of compounds, to which 6-Phenylbenzo[a]phenazin-5-yl propanoate belongs, has identified them as significant enzyme inhibitors, particularly targeting topoisomerases. nih.gov These enzymes are crucial for managing DNA topology during processes like replication and transcription, making them a key target in cellular regulation.

Studies on various benzo[a]phenazine derivatives have demonstrated their ability to inhibit both Topoisomerase I (Topo I) and Topoisomerase II (Topo II). nih.gov This dual inhibitory action is noteworthy. The mechanism for Topo I inhibition involves the stabilization of the Topo I-DNA cleavage complex, effectively poisoning the enzyme and preventing the re-ligation of the DNA strand. nih.gov For Topo II, the interaction is different; these compounds act as catalytic inhibitors by interfering with the enzyme's ATPase activity, which is essential for its function. nih.gov The inhibitory concentration (IC₅₀) values for some derivatives against cancer cell lines, a reflection of their potent enzyme inhibition, are typically found in the 1-10 μM range. nih.gov

Table 1: Inhibitory Activity of Representative Benzo[a]phenazine Derivatives

Cell Line IC₅₀ Range (µM) Target Enzymes
HeLa 1-10 Topoisomerase I & II
A549 1-10 Topoisomerase I & II
MCF-7 1-10 Topoisomerase I & II
HL-60 1-10 Topoisomerase I & II

Data sourced from studies on various C-5 substituted benzo[a]phenazine derivatives. nih.gov

The efficacy of benzo[a]phenazine derivatives as enzyme inhibitors is closely tied to their molecular structure. Structure-activity relationship studies indicate that the presence and nature of side chains are critical. For instance, the introduction of an alkylamino side chain at the C-5 position has been shown to be important for effective inhibition of both Topo I and Topo II. nih.gov The planar, polycyclic aromatic core of the benzo[a]phenazine structure is fundamental to its ability to interact with the DNA-enzyme complex, while the substituents, such as the phenyl group at C-6 and the propanoate group at C-5 in the title compound, would modulate the specificity and affinity of this binding.

Interactions with Biomolecules (e.g., DNA, Proteins)

The planar aromatic system of the benzo[a]phenazine core is well-suited for direct, non-covalent interactions with biological macromolecules, most notably nucleic acids.

The predominant mode of interaction between benzo[a]phenazine derivatives and DNA is intercalation. nih.govcolab.ws This involves the insertion of the planar phenazine (B1670421) ring system between the base pairs of the DNA double helix. Spectroscopic and viscometric studies on related compounds confirm this intercalative binding, which is similar to that of known intercalating agents like ethidium (B1194527) bromide. nih.govcolab.ws Molecular docking studies with similar phenazine compounds have shown a preference for the minor groove of DNA, which is attributed to lower steric hindrance and favorable electrostatic factors. nih.gov The binding of one such derivative, NC-182, was found to be potent, though without significant base-pair specificity. nih.gov This interaction physically distorts the DNA structure, which can interfere with replication and transcription processes.

The binding of benzo[a]phenazines to DNA is driven by a combination of physicochemical forces. The primary force is the π-π stacking interaction between the aromatic rings of the compound and the DNA base pairs. Additionally, electrostatic interactions play a role, particularly if the derivative carries a charge. researchgate.net Fluorescence quenching studies suggest that upon binding, a photoelectron transfer can occur from the DNA bases (specifically guanine) to the excited state of the phenazine compound, further stabilizing the complex. nih.gov The binding constant (Kb) for a related diaminophenazine compound with DNA was calculated to be 3.2 × 10³ M⁻¹, indicating a strong interaction. nih.gov

Table 2: DNA Interaction Profile of Phenazine-Type Compounds

Compound Class Primary Binding Mode Key Driving Forces Binding Affinity (Kb)
Benzo[a]phenazines Intercalation nih.govcolab.ws π-π Stacking, Electrostatic Interactions Not specified for this class

Modulation of Redox Homeostasis in Biological Systems

Phenazines are a well-known class of redox-active molecules. nih.govnih.gov Their ability to accept and donate electrons allows them to participate in and influence the redox reactions that are central to cellular metabolism and signaling.

The core benzo[a]phenazine structure can undergo reversible redox reactions. nih.gov This property allows these compounds to act as electron shuttles, similar to endogenous molecules like flavins or quinones. nih.gov They can react with cellular reducing agents (like NADH) and subsequently reduce other molecules, such as molecular oxygen or metal ions like Fe(III). nih.gov The reduction of oxygen can lead to the formation of reactive oxygen species (ROS), which can alter cellular signaling pathways or induce oxidative stress.

The precise redox potential of a phenazine derivative is heavily influenced by its substituent groups. researchgate.net Electron-donating groups tend to lower the redox potential, while electron-withdrawing groups raise it. In this compound, the phenyl group and the propanoate ester would modulate the electron density of the phenazine core, thereby tuning its specific redox potential and its subsequent reactivity within a biological system. researchgate.net This tunable redox activity means that such compounds can significantly impact the delicate balance of redox homeostasis in cells.

Electron Shuttle Mechanisms

The phenazine core structure is inherently redox-active, allowing it to participate in biological electron transfer reactions. This capability enables phenazine compounds to act as electron shuttles, accepting electrons from reduced molecules within a cell (like NADH) and transferring them to oxidized molecules, including molecular oxygen. This process can interfere with cellular respiration and other redox-dependent pathways. The electron-deficient nature of the dibenzo[a,c]phenazine (B1222753) skeleton, a related structure, supports the potential for intramolecular charge transfer (ICT), a key process in their electronic properties. researchgate.net While direct studies on the electron shuttling capabilities of this compound are not available, the foundational phenazine structure strongly suggests this as a potential mechanism of action.

Generation of Reactive Oxygen Species (if relevant to mechanism, not safety)

A significant mechanism of action attributed to phenazine and related quinone-containing compounds is the generation of reactive oxygen species (ROS). nih.gov The redox cycling of the phenazine core can lead to the univalent reduction of molecular oxygen, producing superoxide (B77818) radicals. These can be further converted to other ROS like hydrogen peroxide and hydroxyl radicals. This induction of oxidative stress can be a primary mechanism for the observed biological activities, such as antimicrobial and antitumor effects. nih.gov For instance, the mechanism of action for certain benzo[a]phenazine derivatives against Mycobacterium tuberculosis is thought to be related to oxidative stress. nih.gov Similarly, the environmental pollutant benzo[a]pyrene (B130552) is known to generate persistent ROS. nih.gov This suggests that the biological effects of this compound could also be mediated, at least in part, by the generation of intracellular ROS.

Structure-Mechanism Relationships for Biochemical Pathways

The specific biological effects of a phenazine derivative are intrinsically linked to its chemical structure. Substitutions on the core phenazine ring can dramatically alter its electronic properties, solubility, and steric interactions with biological targets, thereby influencing its mechanistic pathway.

Correlation of Structural Features with Specific Biological Mechanistic Endpoints

Structure-activity relationship (SAR) studies on various benzo[a]phenazine derivatives have provided insights into how different functional groups influence their biological activity. For example, studies on benzo[a]pyrano[2,3-c]phenazine derivatives have shown that substitutions on the C-ring significantly impact their antitumor activities against various cancer cell lines. eurekaselect.comnih.gov One of the most active compounds from a synthesized series featured cyano and p-dimethylamino phenyl substituents, highlighting the importance of these groups for potent growth inhibitory activity against the HepG2 cell line. eurekaselect.comresearchgate.net

Another study on benzo[a]phenazine derivatives with alkylamino side chains at the C-5 position found that these compounds could effectively inhibit both topoisomerase I and II, and the presence of the alkylamino side chain was crucial for this activity. rsc.org This indicates that the nature of the substituent at the 5-position, where the propanoate group is located in this compound, is a critical determinant of its interaction with specific biological targets. The phenyl group at the 6-position is also expected to significantly influence the molecule's conformation and binding capabilities.

Table 1: Antitumor Activity of Selected Benzo[a]pyrano[2,3-c]phenazine Derivatives

CompoundSubstituentsTarget Cancer Cell LineIC50 (µM)Reference
6{1,2,1,9}CN and p-dimethylamino phenylHepG26.71 eurekaselect.com
Hydroxycamptothecine (Control)-HepG2>10.7 eurekaselect.com

In Silico Modeling of Molecular Interactions for Mechanistic Prediction

Computational methods like molecular docking are valuable tools for predicting how a molecule might interact with a biological target, providing insights into its potential mechanism of action. fums.ac.ir Recent studies have utilized molecular docking to investigate the inhibitory potential of benzo[a]phenazin-5-ol derivatives against C-Kit kinase, a receptor tyrosine kinase implicated in some cancers. fums.ac.irresearchgate.net

These in silico analyses showed that benzo[a]phenazin-5-ol derivatives could fit well into the C-Kit kinase binding site, with binding affinities comparable to the known inhibitor Sunitinib. fums.ac.ir The interactions were largely characterized by hydrophobic contacts and a variable number of hydrogen bonds. fums.ac.ir For instance, certain derivatives exhibited strong inhibitory effects with binding energies ranging from -9.3 to -10.6 kcal/mol. fums.ac.ir Such modeling studies can guide the rational design of new, more potent inhibitors. While no specific in silico modeling data for this compound is currently published, these findings for the parent alcohol suggest that the benzo[a]phenazine scaffold is a viable candidate for kinase inhibition. The addition of the phenyl and propanoate groups would alter the binding mode and affinity, which could be a subject for future computational studies.

Table 2: Molecular Docking Results of Benzo[a]phenazin-5-ol Derivatives against C-Kit Kinase (PDB: 1t46)

CompoundBinding Free Energy (ΔGb) (kcal/mol)Number of Hydrogen BondsReference
Sunitinib (Control)-9.34 fums.ac.ir
Benzo[a]phenazin-5-ol Derivative A-10.64 fums.ac.irresearchgate.net
Benzo[a]phenazin-5-ol Derivative C-10.32 fums.ac.irresearchgate.net

Future Research Directions and Concluding Perspectives

Emerging Synthetic Paradigms for Benzo[a]phenazine (B1654389) Derivatives

The synthesis of benzo[a]phenazine derivatives has traditionally relied on methods like the Wohl-Aue reaction and the condensation of 1,2-diaminobenzenes with 2-carbon units. nih.gov However, the field is moving towards more efficient and environmentally benign synthetic protocols.

Future synthetic efforts are expected to concentrate on:

Multicomponent Reactions (MCRs): These reactions offer a powerful tool for creating molecular complexity and diversity in a single step from readily available starting materials. tandfonline.comresearchgate.net The development of novel MCRs could streamline the synthesis of complex benzo[a]phenazine structures. tubitak.gov.trnih.gov

Green Chemistry Protocols: The use of microwave irradiation, solvent-free reaction conditions, and reusable catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) are becoming more prevalent to reduce the environmental impact of synthesis. tubitak.gov.tr Research into new eco-friendly catalysts and reaction media is a promising avenue.

Catalytic C-H Activation: Direct functionalization of C-H bonds on the phenazine (B1670421) core represents a highly atom-economical approach to introduce new substituents and fine-tune the properties of the final compounds. This would allow for late-stage modifications of the benzo[a]phenazine scaffold.

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

A significant area of interest is the synthesis of benzo[a]phenazin-5-ol, a key intermediate that can be derived from the condensation of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) and benzene-1,2-diamines. nih.govrsc.org This intermediate serves as a versatile platform for the synthesis of a wide array of fused heterocyclic systems. nih.govrsc.org

Synthetic Approach Description Potential Advantages
Multicomponent ReactionsCombining three or more reactants in a single pot to form a complex product.High efficiency, atom economy, and diversity of products.
Microwave-Assisted SynthesisUsing microwave energy to heat the reaction mixture.Reduced reaction times, increased yields, and fewer side reactions. tubitak.gov.tr
Solvent-Free SynthesisConducting reactions without a solvent.Reduced waste, lower cost, and environmentally friendly. nih.gov
C-H ActivationDirect functionalization of carbon-hydrogen bonds.High atom economy and allows for late-stage diversification.

Advanced Characterization Techniques for In Situ Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and function of benzo[a]phenazine derivatives is crucial for their rational design. While standard techniques like NMR and mass spectrometry are essential for structural confirmation researchgate.net, advanced in situ methods are needed to probe reaction pathways in real-time.

Future research will likely employ:

In Situ Spectroscopy: Techniques such as in situ FTIR, Raman, and UV-Vis spectroscopy can monitor the formation and consumption of reactants, intermediates, and products as the reaction progresses. acs.orgresearchgate.net This provides invaluable kinetic and mechanistic data.

In Situ Transmission Electron Microscopy (TEM): For reactions involving nanoparticles or heterogeneous catalysts, in situ TEM allows for the direct visualization of catalyst morphology and its evolution under reaction conditions. numberanalytics.com

Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS): This surface-sensitive technique can provide information about the elemental composition and chemical states of a material's surface under realistic pressure and temperature conditions, which is particularly useful for studying catalytic processes. numberanalytics.com

These advanced techniques can help elucidate complex reaction mechanisms, such as the formation of benzo[a]phenazin-5-ol and its subsequent derivatization. nih.govannualreviews.org

Computational Approaches for Rational Design of Functional Benzo[a]phenazines

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the properties of new molecules and guiding synthetic efforts. For 6-Phenylbenzo[a]phenazin-5-yl propanoate and its analogues, computational studies can provide insights into:

Structure-Property Relationships: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict electronic properties, absorption and emission spectra, and other photophysical characteristics. This is crucial for designing new materials for applications in organic electronics and as fluorescent probes. acs.org

Molecular Docking: For biological applications, molecular docking studies can predict the binding affinity and mode of interaction of benzo[a]phenazine derivatives with specific biological targets, such as enzymes or receptors. researchgate.netresearchgate.net This can aid in the design of more potent and selective therapeutic agents.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the energy profiles of reaction pathways, identify transition states, and corroborate mechanistic proposals derived from experimental data.

The integration of computational predictions with experimental work will accelerate the discovery and optimization of functional benzo[a]phenazine derivatives.

Computational Method Application Predicted Properties
Density Functional Theory (DFT)Predicting electronic structure and reactivity.Molecular orbital energies, electron density distribution, reaction energies.
Time-Dependent DFT (TD-DFT)Simulating electronic absorption and emission spectra.UV-Vis absorption wavelengths, fluorescence emission wavelengths.
Molecular DockingPredicting binding of a small molecule to a macromolecule.Binding affinity, binding pose, key intermolecular interactions. researchgate.net

Expanding the Scope of Structure-Property-Function Relationships

A central theme in future research will be to establish clear and predictable relationships between the chemical structure of benzo[a]phenazine derivatives and their resulting properties and functions. The systematic variation of substituents on the benzo[a]phenazine core will be key. For this compound, modifications could include:

Varying the Phenyl Substituent: Introducing electron-donating or electron-withdrawing groups on the phenyl ring to modulate the electronic properties of the molecule.

Modifying the Propanoate Ester: Changing the length of the alkyl chain or introducing different functional groups in the ester moiety to alter solubility, steric hindrance, and potential biological activity.

Functionalization of the Phenazine Core: Introducing additional substituents onto the benzo[a]phenazine ring system to tune its photophysical and electrochemical properties.

Potential for Novel Applications in Interdisciplinary Research

The unique electronic and photophysical properties of benzo[a]phenazine derivatives make them attractive candidates for a wide range of applications at the interface of chemistry, biology, and materials science. While some applications are already being explored, significant potential remains for novel uses.

Organic Electronics: The extended π-conjugated system of the benzo[a]phenazine core suggests potential for use as organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). acs.orgacs.org

Biomedical Imaging: The inherent fluorescence of many benzo[a]phenazine derivatives could be harnessed for the development of new fluorescent probes for bioimaging and biosensing. mdpi.com

Therapeutics: The phenazine scaffold is found in a number of natural and synthetic compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties. mdpi.comnih.govmdpi.comnih.govnih.gov Future work could explore the therapeutic potential of novel derivatives like this compound.

The continued exploration of this fascinating class of compounds, driven by innovative synthesis, advanced characterization, and computational design, promises to yield new materials and molecules with significant scientific and technological impact.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-phenylbenzo[a]phenazin-5-yl propanoate, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Core formation : Condensation of lawsone (2-hydroxy-1,4-naphthoquinone) with substituted benzene-1,2-diamines under acidic conditions to form the benzo[a]phenazin-5-ol scaffold .

Esterification : Reaction of the hydroxyl group at the 5-position with propanoic acid derivatives (e.g., propanoic anhydride or chloride) in the presence of a base (e.g., pyridine) at 60–80°C .

  • Critical Parameters : Temperature control during esterification to avoid side reactions (e.g., hydrolysis), stoichiometric excess of the acylating agent (~1.5 equivalents), and inert atmosphere to prevent oxidation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

  • Methodological Answer :

  • Primary Techniques :
  • 1^1H/13^{13}C NMR : Confirm aromatic proton environments (e.g., phenyl substituents) and ester carbonyl signals (~170–175 ppm) .
  • HRMS : Validate molecular ion peaks with <3 ppm mass error.
  • XRD : Resolve ambiguities in regiochemistry or crystallinity .
  • Contradiction Resolution : Cross-validate using alternative techniques (e.g., IR for carbonyl confirmation) or computational modeling (e.g., DFT-based NMR prediction) .

Advanced Research Questions

Q. How can computational methods enhance the design and optimization of this compound synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and intermediates (e.g., identifying rate-limiting steps in esterification) .
  • Reaction Path Search : Tools like GRRM or AFIR predict competing pathways, enabling targeted experimental validation .
  • Feedback Loop : Integrate experimental data (e.g., yields, byproducts) into machine learning models to refine computational predictions .

Q. What mechanistic insights explain the reactivity of the propanoate ester group in nucleophilic substitution or hydrolysis reactions?

  • Methodological Answer :

  • Hydrolysis Kinetics : Conduct pH-dependent studies (e.g., alkaline conditions with NaOH) to monitor ester cleavage via HPLC or 1^1H NMR .
  • Steric and Electronic Effects : Compare hydrolysis rates with analogs (e.g., methyl vs. phenyl esters) to assess substituent effects on the carbonyl electrophilicity .
  • Computational Modeling : Calculate charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites .

Q. How can factorial design experiments improve the scalability of this compound synthesis?

  • Methodological Answer :

  • Variable Selection : Key factors include temperature, catalyst loading, solvent polarity, and reaction time .
  • Design Matrix : Use a 2k^k factorial approach to identify interactions (e.g., temperature × solvent effects) and optimize conditions for high-throughput synthesis .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables to predict maximum yield regions .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between observed biological activity and predicted structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • SAR Refinement :

In Silico Docking : Compare binding poses in target proteins (e.g., kinases) using AutoDock or Schrödinger .

Physicochemical Profiling : Measure logP, solubility, and metabolic stability to identify bioavailability bottlenecks .

  • Experimental Validation : Use site-directed mutagenesis or isotopic labeling to confirm hypothesized binding interactions .

Q. What statistical approaches are recommended for analyzing variability in reaction yields across synthetic batches?

  • Methodological Answer :

  • ANOVA : Identify significant batch-to-batch differences (e.g., purity of starting materials, humidity) .
  • Control Charts : Monitor process stability over time (e.g., X-bar charts for yield trends) .
  • Multivariate Analysis : Apply PCA or PLS to correlate yield variability with spectroscopic or process parameters .

Stability and Degradation

Q. Under what storage conditions does this compound exhibit optimal stability, and what degradation products are formed?

  • Methodological Answer :

  • Accelerated Stability Studies :
  • Conditions : 40°C/75% RH for 6 months, with periodic HPLC analysis .
  • Degradation Pathways : Hydrolysis of the ester group (major) or oxidation of the phenazine core (minor) .
  • Mitigation Strategies : Use desiccants, inert atmosphere storage, or lyophilization for long-term stability .

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